molecular formula C12H13N5O3 B4344605 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(4-PYRIDYLMETHYL)PROPANAMIDE

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(4-PYRIDYLMETHYL)PROPANAMIDE

Cat. No.: B4344605
M. Wt: 275.26 g/mol
InChI Key: HEKDTMHTVUOWMW-UHFFFAOYSA-N
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Description

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(4-PYRIDYLMETHYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a pyridine ring attached to a propanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(4-PYRIDYLMETHYL)PROPANAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Ring: Starting from hydrazine and a suitable diketone or β-keto ester.

    Nitration: Introduction of the nitro group into the pyrazole ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Amidation: Coupling the nitro-substituted pyrazole with a pyridine derivative through an amide bond formation, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, iron powder with acetic acid.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(4-PYRIDYLMETHYL)PROPANAMIDE may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with nitro groups can act as prodrugs, undergoing bioreduction to form reactive intermediates that interact with biological macromolecules. The pyrazole and pyridine rings may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide.

    4-nitro-1H-pyrazole: Lacks the pyridine and propanamide moieties.

    N-(4-pyridinylmethyl)acetamide: Similar but without the pyrazole ring.

Uniqueness

2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(4-PYRIDYLMETHYL)PROPANAMIDE is unique due to the combination of the nitro-substituted pyrazole and the pyridine-propanamide moiety, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-9(16-8-11(7-15-16)17(19)20)12(18)14-6-10-2-4-13-5-3-10/h2-5,7-9H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKDTMHTVUOWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=NC=C1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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